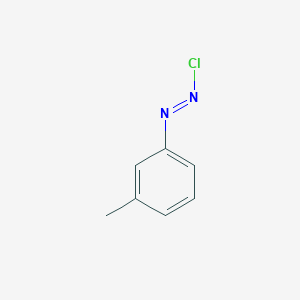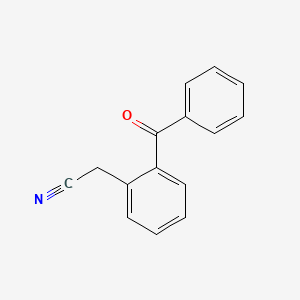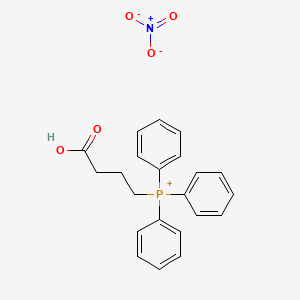
(3-Carboxypropyl)(triphenyl)phosphanium nitrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Carboxypropyl)(triphenyl)phosphanium nitrate is a chemical compound that belongs to the class of phosphonium salts. It is characterized by the presence of a triphenylphosphonium group attached to a carboxypropyl chain, with a nitrate counterion. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Carboxypropyl)(triphenyl)phosphanium nitrate typically involves the reaction of triphenylphosphine with 3-bromopropionic acid in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions, usually at a temperature of around 80°C, and under a nitrogen atmosphere to prevent oxidation. The product is then precipitated using anhydrous ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistency and quality.
化学反应分析
Types of Reactions
(3-Carboxypropyl)(triphenyl)phosphanium nitrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The carboxypropyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Triphenylphosphine oxide derivatives.
Reduction: Triphenylphosphine derivatives.
Substitution: Various substituted phosphonium salts.
科学研究应用
(3-Carboxypropyl)(triphenyl)phosphanium nitrate has several scientific research applications:
Biology: The compound is used in the synthesis of boron-containing benzoxaboroles as antimalarial agents.
Medicine: It is involved in the preparation of methyl alkenyl quinolones as antimycobacterial agents.
Industry: The compound is used in the synthesis of organotin compounds as antifungal agents.
作用机制
The mechanism of action of (3-Carboxypropyl)(triphenyl)phosphanium nitrate involves its interaction with specific molecular targets and pathways. For instance, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to an accumulation of acetylated histones, resulting in altered gene expression and inhibition of tumor cell growth .
相似化合物的比较
Similar Compounds
(3-Carboxypropyl)triphenylphosphonium bromide: Similar in structure but with a bromide counterion instead of nitrate.
(4-Hydroxy-4-oxobutyl)triphenylphosphonium bromide: Contains a hydroxy and oxo group on the butyl chain.
Uniqueness
(3-Carboxypropyl)(triphenyl)phosphanium nitrate is unique due to its nitrate counterion, which can influence its solubility and reactivity compared to its bromide counterpart. This uniqueness makes it suitable for specific applications where the nitrate ion plays a crucial role.
属性
CAS 编号 |
185669-88-9 |
|---|---|
分子式 |
C22H22NO5P |
分子量 |
411.4 g/mol |
IUPAC 名称 |
3-carboxypropyl(triphenyl)phosphanium;nitrate |
InChI |
InChI=1S/C22H21O2P.NO3/c23-22(24)17-10-18-25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;2-1(3)4/h1-9,11-16H,10,17-18H2;/q;-1/p+1 |
InChI 键 |
AEUNUQCWGPQRSQ-UHFFFAOYSA-O |
规范 SMILES |
C1=CC=C(C=C1)[P+](CCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[N+](=O)([O-])[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-[2,2-Bis(azidomethyl)propane-1,3-diyl]dibenzene](/img/structure/B12552569.png)
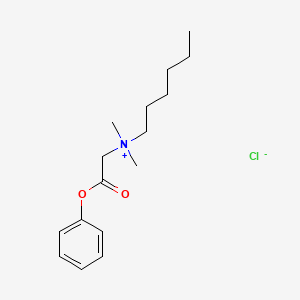
![2-{2-[(Oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine](/img/structure/B12552580.png)

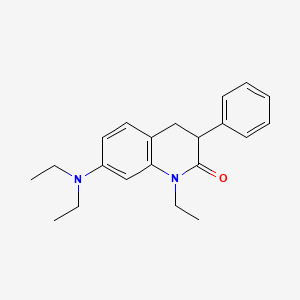
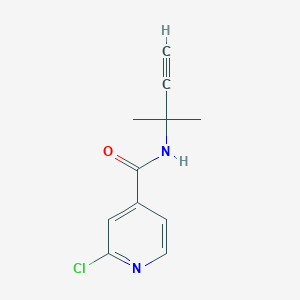
![Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]triethyl-](/img/structure/B12552601.png)
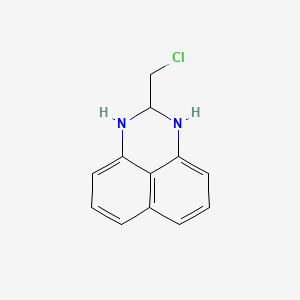

![N-[1,1,1,3,3,3-Hexafluoro-2-(4-fluorophenyl)propan-2-yl]acetamide](/img/structure/B12552622.png)
